

unexpected behavioral outcomes with WAY-267464

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Compound of Interest					
Compound Name:	WAY-267464				
Cat. No.:	B131216	Get Quote			

WAY-267464 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **WAY-267464**.

Frequently Asked Questions (FAQs)

Q1: What is WAY-267464 and what is its primary mechanism of action?

WAY-267464 is a non-peptide agonist for the oxytocin receptor (OTR).[1][2][3] It was developed as a more stable and brain-penetrant alternative to oxytocin for investigating the therapeutic potential of targeting the oxytocinergic system for psychiatric disorders such as anxiety, autism, and schizophrenia.[1] While it is a potent OTR agonist, it has also been shown to act as a vasopressin 1A (V1a) receptor antagonist.[2][4]

Q2: We are observing anxiolytic-like effects as expected, but no antidepressant-like effects in our mouse model. Is this a known issue?

Yes, this is a documented finding. While **WAY-267464** exhibits an anxiolytic-like profile similar to oxytocin in assays like the elevated zero maze and four-plate test, it has been reported to not produce antidepressant-like effects in the mouse tail suspension test.[1][5] This suggests a divergence in the downstream signaling or receptor interactions responsible for the anxiolytic versus antidepressant effects of oxytocin receptor activation.[1]



Q3: Our social recognition memory experiments are showing impairment at higher doses of **WAY-267464**. Is this an expected outcome?

This paradoxical effect is an established, though unexpected, outcome. At higher doses (e.g., 30 and 100 mg/kg, i.p. in rats), **WAY-267464** has been shown to impair social recognition memory.[3][4] This impairment is not mediated by the oxytocin receptor but is rather a consequence of **WAY-267464**'s antagonist activity at the vasopressin 1A (V1a) receptor.[4]

Q4: What is the evidence for WAY-267464's V1a receptor antagonism?

In vitro binding assays have revealed that **WAY-267464** has a higher affinity for the V1a receptor than the oxytocin receptor.[6][7] Functional assays showed it had no agonist activity at the V1aR, indicating it acts as an antagonist.[6][7] In vivo studies have demonstrated that **WAY-267464** can block the memory-enhancing effects of vasopressin, further supporting its role as a functional V1aR antagonist.[4]

Troubleshooting Guides

Issue 1: Inconsistent results in social behavior paradigms.

- Possible Cause 1: Dose-dependent effects.
 - Recommendation: WAY-267464 exhibits a complex dose-response relationship. While
 lower doses may produce the expected pro-social or anxiolytic effects, higher doses can
 lead to off-target effects such as V1aR antagonism, impairing social memory.[4] Review
 your dosing regimen and consider a wider range of doses to establish a clear doseresponse curve for your specific behavioral assay.
- Possible Cause 2: Off-target V1aR effects.
 - Recommendation: If your experiment is sensitive to vasopressin signaling, the V1aR antagonist properties of WAY-267464 may be confounding your results.[4] Consider using a selective OTR antagonist in a control group to confirm that the observed effects are OTR-mediated. For dissecting the V1aR component, a selective V1aR agonist could be used in a co-administration paradigm.

Issue 2: Discrepancy between in vitro potency and in vivo behavioral outcomes.



- Possible Cause 1: Blood-brain barrier penetration.
 - Recommendation: While WAY-267464 has better blood-brain barrier penetration than oxytocin, its CNS exposure may still be a limiting factor.[2] Ensure your administration route and vehicle are optimized for brain delivery. Consider measuring plasma and brain concentrations of WAY-267464 to correlate with behavioral effects.
- Possible Cause 2: Differential receptor pharmacology.
 - Recommendation: WAY-267464's in vivo effects are a composite of its OTR agonism and V1aR antagonism.[2][4] This dual pharmacology can lead to behavioral outcomes that differ from those of the native ligand, oxytocin, which is a weak agonist at the V1aR.[2]
 When interpreting results, it is crucial to consider this dual receptor interaction.

Data Presentation

Table 1: Receptor Binding and Functional Activity of WAY-267464 vs. Oxytocin

Compound	Receptor	Binding Affinity (Ki, nM)	Functional Activity (EC50, nM)	Functional Effect
WAY-267464	OTR	978[6][7]	881[6][7]	Weak Agonist[6] [7]
V1aR	113[6][7]	No functional response[6][7]	Antagonist[6][7]	
Oxytocin	OTR	1.0[6][7]	9.0[6][7]	Potent Agonist[6] [7]
V1aR	503[6][7]	59.7[6][7]	Full Agonist[6][7]	

Table 2: Summary of Key Behavioral Outcomes with WAY-267464



Behavioral Test	Model	WAY-267464 Effect	Comparison to Oxytocin	Probable Receptor Mediation
Elevated Zero Maze / Four- Plate Test	Mouse	Anxiolytic-like[1]	Similar[1]	OTR
Tail Suspension Test	Mouse	No antidepressant- like effect[1]	Different (Oxytocin is effective)[1]	OTR (lack of effect)
Social Recognition	Rat	Impairment at high doses[4]	Different (Oxytocin enhances)	V1aR Antagonism[4]
Prepulse Inhibition Disruption	Mouse	Reversal of disruption[1]	Similar[1]	OTR

Experimental Protocols

Social Recognition Test in Rats

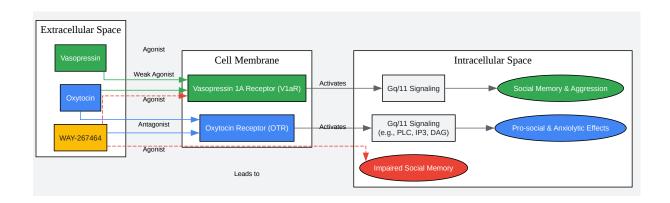
This protocol is adapted from studies investigating the effects of **WAY-267464** on social memory.[4]

- Habituation: Individually house adult male rats for at least 7 days before testing. Handle rats
 daily for at least 3 days prior to the experiment. Habituate rats to the test arena (a clean,
 standard rat cage with fresh bedding) for 30 minutes on 2 consecutive days before the test
 day.
- Sample Phase (T1): On the test day, place an adult male rat into the test arena. After a 5-minute habituation period, introduce a juvenile male conspecific for a 4-minute interaction period.
- Drug Administration: Immediately after T1, administer WAY-267464 (e.g., 10, 30, 100 mg/kg, i.p.), vehicle, or other compounds as per the experimental design.



- Retention Interval: Return the adult rat to its home cage for a specific retention interval (e.g., 30 or 120 minutes).
- Test Phase (T2): After the retention interval, place the adult rat back into the same test arena. After a 2-minute habituation period, re-introduce the now-familiar juvenile from T1 along with a novel juvenile of similar age and weight.
- Scoring: Videotape the 4-minute test phase and score the duration of social investigation (sniffing, grooming, close following) of each juvenile by the adult rat. Social recognition is demonstrated by a significantly greater amount of time spent investigating the novel juvenile compared to the familiar one.

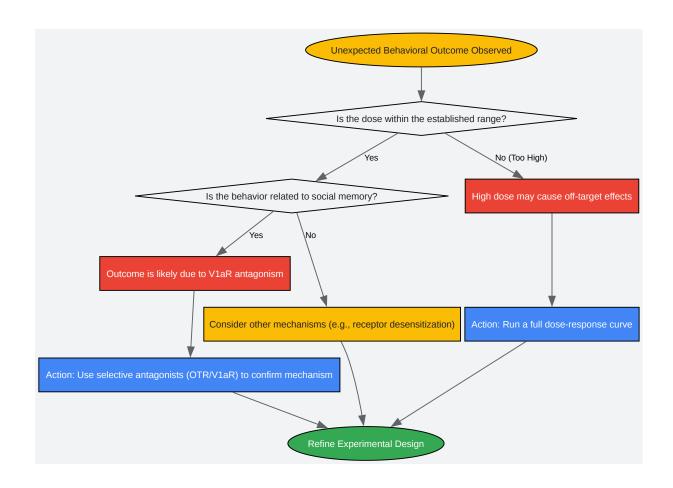
Mandatory Visualizations



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Caption: Dual pharmacology of **WAY-267464** at OTR and V1aR.





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